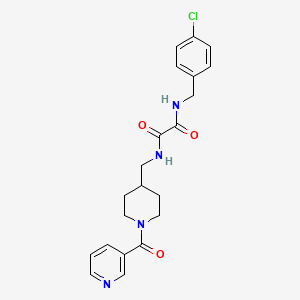![molecular formula C21H22N2O5S B2438560 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921525-48-6](/img/structure/B2438560.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, a 3,5-dimethoxybenzyl group, and an imidazole ring. These groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[d][1,3]dioxol-5-ylmethyl group would contribute aromaticity to the molecule, while the imidazole ring would introduce a site of potential protonation .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound would likely be a solid at room temperature. The presence of the polar imidazole ring and the potential for hydrogen bonding suggest that it would be soluble in polar solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a modulator of ATP-binding cassette (ABC) transporters . ABC transporters are involved in the transport of various molecules across cellular membranes, and their modulation can be crucial in treating diseases like cystic fibrosis and certain cancers .
Antimicrobial Agents
Research indicates that this compound may possess antimicrobial properties , making it a candidate for developing new antibiotics. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, potentially leading to the development of novel treatments for resistant bacterial strains .
Neuroprotective Agents
Studies suggest that this compound could be used in the development of neuroprotective agents . Its ability to cross the blood-brain barrier and its interaction with neural pathways make it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Research
The compound’s structure includes functional groups that are known to exhibit antioxidant properties . This makes it a valuable subject in research aimed at understanding and combating oxidative stress, which is implicated in aging and various chronic diseases .
Cancer Research
In cancer research, this compound is being explored for its potential as a chemotherapeutic agent . Its ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells is of significant interest. This selective toxicity could lead to more effective and less harmful cancer treatments .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxyphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-25-17-5-15(6-18(8-17)26-2)12-29-21-22-9-16(11-24)23(21)10-14-3-4-19-20(7-14)28-13-27-19/h3-9,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXFHFXRZGRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(m-tolyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2438477.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)
![(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2438481.png)
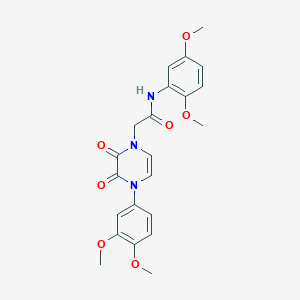

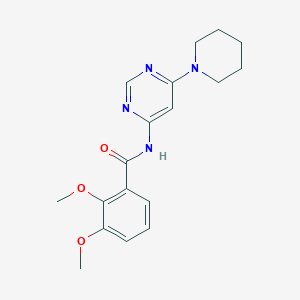
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)
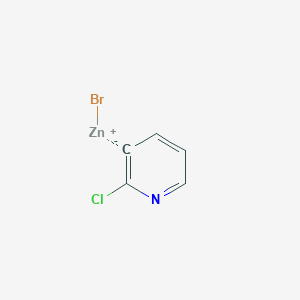
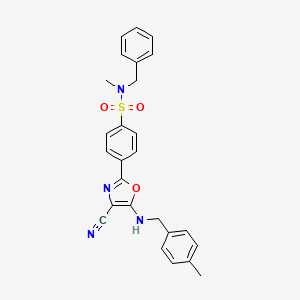
![5-chloro-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2438492.png)

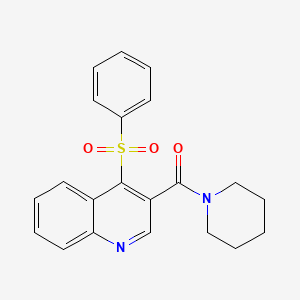
![2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438497.png)
